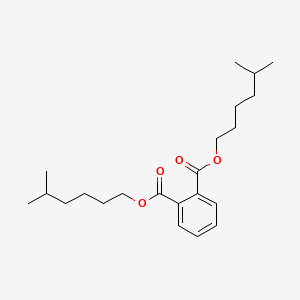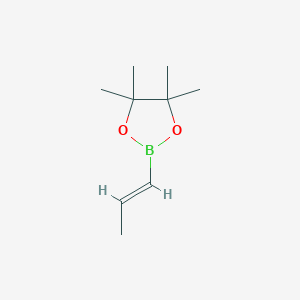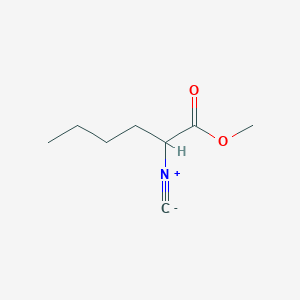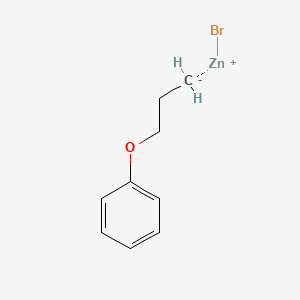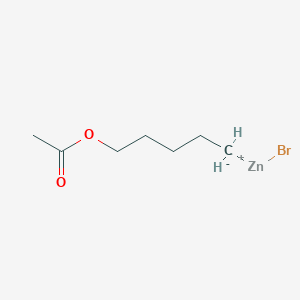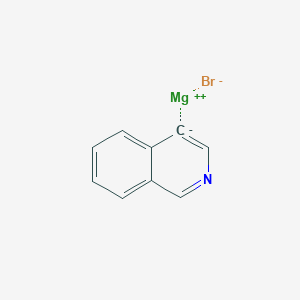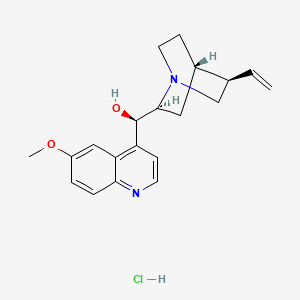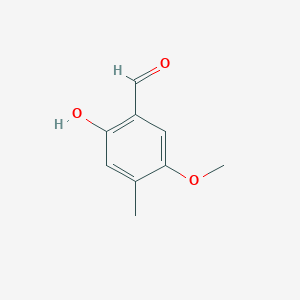
2-Hydroxy-5-methoxy-4-methylbenzaldehyde
Descripción general
Descripción
2-Hydroxy-5-methoxy-4-methylbenzaldehyde: is an organic compound with the molecular formula C9H10O3 It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and methyl substituents on the benzene ring
Mecanismo De Acción
Target of Action
The primary target of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is Tyrosinase . Tyrosinase is a key enzyme in the production of melanin, a pigment that gives color to our skin, hair, and eyes.
Mode of Action
This compound acts as a tyrosinase inhibitor . It interacts with the tyrosinase enzyme and prevents it from catalyzing the oxidation of tyrosine to melanin. This results in a decrease in melanin production.
Biochemical Pathways
The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis. This leads to a decrease in melanin production and can result in lighter skin pigmentation.
Result of Action
The molecular effect of this compound’s action is the inhibition of tyrosinase activity . On a cellular level, this results in a decrease in melanin production. Clinically, this could manifest as a lightening of skin pigmentation.
Análisis Bioquímico
Biochemical Properties
It is known to react with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner, potentially influencing biochemical reactions.
Molecular Mechanism
It is known to undergo reactions to form other compounds , suggesting it may interact with biomolecules and potentially influence enzyme activity and gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reimer-Tiemann Reaction: One common method for synthesizing 2-Hydroxy-5-methoxy-4-methylbenzaldehyde involves the Reimer-Tiemann reaction.
Formylation of Phenols: Another method involves the formylation of phenols using paraformaldehyde and magnesium chloride in the presence of triethylamine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the Reimer-Tiemann reaction due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed:
Oxidation: 2-Hydroxy-5-methoxy-4-methylbenzoic acid.
Reduction: 2-Hydroxy-5-methoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: This compound has been studied for its potential as a tyrosinase inhibitor, which could have implications in the treatment of hyperpigmentation disorders.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, this compound is used in the formulation of fragrances and flavors.
Comparación Con Compuestos Similares
2-Hydroxy-5-methylbenzaldehyde:
2-Hydroxy-4-methoxybenzaldehyde: An isomer of the compound , differing in the position of the methoxy group.
Uniqueness: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and biological activities. Its combination of hydroxyl, methoxy, and methyl groups makes it particularly versatile in various chemical reactions and applications .
Propiedades
IUPAC Name |
2-hydroxy-5-methoxy-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPXBDVPFBIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74516-54-4 | |
| Record name | 2-hydroxy-5-methoxy-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



